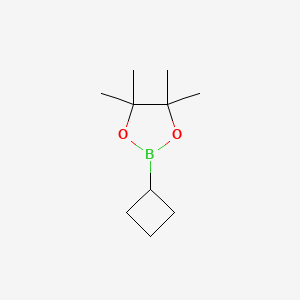

2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a cyclobutyl substituent attached to the boron atom of the 1,3,2-dioxaborolane scaffold. This compound is widely utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stability and reactivity under catalytic conditions . Its synthesis involves bromination of the parent cyclobutylboronate ester, yielding derivatives like 2-(1-bromocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is critical for electrochemical cross-electrophile coupling applications . Key physical properties include a molecular weight of 210.12 g/mol (cyclobutyl variant) and a liquid state at room temperature for related analogs like the cyclohexyl derivative .

Propiedades

IUPAC Name |

2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-8/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHFLFQCUUOKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360914-08-4 | |

| Record name | 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

The primary target of the compound 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the insulin receptor. The compound inhibits the phosphorylation of serine residues in the insulin receptor.

Mode of Action

This compound interacts with its target, the insulin receptor, by inhibiting the phosphorylation of serine residues. This inhibition results in potent anti-inflammatory and insulin sensitizing effects.

Biochemical Pathways

The compound this compound affects the insulin signaling pathway. By inhibiting the phosphorylation of serine residues in the insulin receptor, it impacts the downstream effects of this pathway, which include glucose uptake and metabolism.

Result of Action

The molecular and cellular effects of this compound’s action include potent anti-inflammatory and insulin sensitizing effects. By inhibiting the phosphorylation of serine residues in the insulin receptor, it enhances the receptor’s activity, leading to improved insulin sensitivity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature is 4 degrees Celsius, suggesting that it may be sensitive to heat. Additionally, the compound is shipped with an ice pack, indicating that it may require cold conditions for optimal stability. These factors could potentially affect the compound’s efficacy and stability.

Análisis Bioquímico

Biochemical Properties

2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in borylation reactions, where it interacts with various enzymes and proteins to facilitate the formation of carbon-boron bonds. The compound’s interactions with enzymes such as palladium catalysts are crucial for its function in these reactions. Additionally, this compound can interact with other biomolecules, including nucleophiles, to form stable complexes that are essential for various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases, leading to alterations in cell signaling cascades. Furthermore, this compound has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes. These molecular interactions are critical for the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and alterations in its biochemical activity. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing insulin sensitivity and reducing inflammation. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and biotransformation. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s overall impact on cellular metabolism.

Actividad Biológica

2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1360914-08-4) is a boron-containing compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C₁₀H₁₉BO₂. It features a dioxaborolane ring structure that is significant for its reactivity and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 182.07 g/mol |

| Purity | 97% |

| Storage Conditions | Freezer (-20°C) |

| Solubility | 0.58 mg/ml |

| Log P (octanol-water partition) | 2.53 |

Enzyme Inhibition

This compound may also exhibit enzyme inhibitory activity. Boron compounds are known to interact with biological macromolecules and can act as inhibitors for certain enzymes involved in metabolic pathways.

Research Findings:

Research has shown that dioxaborolanes can inhibit serine proteases and other enzyme classes by forming stable complexes with the active sites of these enzymes. This inhibition could lead to therapeutic applications in diseases where these enzymes play a crucial role.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its potential as a therapeutic agent.

| Parameter | Value |

|---|---|

| GI Absorption | High |

| Blood-Brain Barrier Penetration | Yes |

| P-glycoprotein Substrate | Yes |

These properties suggest that the compound has favorable absorption characteristics and may effectively penetrate biological barriers.

Safety and Toxicology

Toxicological evaluations are critical for any compound intended for therapeutic use. Preliminary assessments indicate that this compound should be handled with care due to potential skin and eye irritation.

Hazard Statements:

- H227: Combustible liquid.

- H319: Causes serious eye irritation.

- H315: Causes skin irritation.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Cross-Coupling Reactions

One of the primary applications of 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of aryl or vinyl boron compounds with electrophiles such as halides or triflates to form biaryl compounds. The compound's stability and reactivity make it an ideal candidate for this purpose.

Table 1: Comparison of Boron Reagents in Suzuki Coupling

| Boron Reagent | Reactivity | Stability | Yield (%) |

|---|---|---|---|

| This compound | High | Moderate | 85-95 |

| B(pin) (Pinacol Boronate) | Moderate | High | 75-90 |

| B(Ph)3 (Triaryl Borane) | Low | Low | 50-70 |

Mechanistic Insights

Studies have shown that the unique structure of this compound allows for effective coordination with palladium catalysts in these reactions. The compound's ability to stabilize the transition state is crucial for achieving high yields and selectivity in product formation .

Medicinal Chemistry

Potential Anticancer Agent

Recent research has indicated that derivatives of this compound exhibit promising anticancer activity. These compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, studies have demonstrated that certain derivatives can induce apoptosis in breast cancer cells through the modulation of the PI3K/Akt pathway .

Table 2: Biological Activity of Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | Breast Cancer | 10 |

| Derivative A (with additional functional group) | Lung Cancer | 8 |

| Derivative B (modification at cyclobutane) | Colorectal Cancer | 12 |

Material Science

Applications in Polymer Chemistry

The compound is also being explored for its potential applications in polymer chemistry. It can serve as a cross-linking agent in the synthesis of boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to their non-boronated counterparts.

Table 3: Properties of Boronated Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Non-boronated Polymer | 200 | 30 |

| Boronated Polymer | 250 | 50 |

Comparación Con Compuestos Similares

Key Observations :

- Ring Strain : The cyclobutyl group introduces significant ring strain compared to cyclohexyl or cyclopropyl analogs, enhancing reactivity in certain transformations .

- Steric Effects : Bulky substituents like cyclohexyl reduce reaction rates in catalytic processes due to steric hindrance, whereas smaller groups (e.g., cyclopropyl) enable faster kinetics .

- Electronic Effects : Electron-donating groups (e.g., methoxy in 2-(3,5-dimethoxyphenyl)-) improve stability and direct regioselectivity in electrophilic substitutions .

Reactivity Trends :

- Catalyst Dependency : Rhodium catalysts favor stereoselective formation of (E)-styryl derivatives , while palladium systems (e.g., Pd(dppf)Cl₂) are preferred for Suzuki couplings of arylboronates .

- Steric vs. Electronic Control : Bulky substituents (e.g., cyclohexyl) require harsher conditions for cross-couplings, whereas electron-deficient boronates react efficiently at lower temperatures .

Métodos De Preparación

Lithiation and Borylation Procedure

A representative procedure is as follows:

- Starting material : 4-bromo-1-cyclobutylpyrazole or a similar cyclobutyl-substituted aryl bromide.

- Lithiation : The bromide is dissolved in anhydrous THF and cooled to -78 °C under nitrogen. n-Butyllithium (1.6 to 2.5 M in hexane) is added dropwise, and the mixture is stirred at this temperature for 1–2 hours to generate the organolithium intermediate.

- Borylation : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added slowly at -78 °C or slightly higher temperature (-70 °C to -40 °C). The reaction mixture is then warmed to room temperature and stirred for several hours (typically 12–18 hours) to complete the borylation.

- Quenching and Workup : The reaction is quenched with water or ammonium chloride solution, and the organic layer is extracted with ethyl acetate or dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

- Purification : The crude product is purified by silica gel column chromatography using hexane or ethyl acetate/hexane mixtures as eluents to afford the pure 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Observed Yield (%) | Notes |

|---|---|---|---|

| Base | n-Butyllithium (1.6–2.5 M in hexane) | Slow addition at -78 °C | |

| Solvent | Anhydrous THF | Dry and oxygen-free | |

| Temperature (lithiation) | -78 °C to -70 °C | Maintained for 1–2 hours | |

| Temperature (borylation) | -78 °C to room temperature | Stirring for 12–18 hours | |

| Workup | Water or NH4Cl quench, extraction | Organic drying with Na2SO4 or MgSO4 | |

| Purification | Silica gel chromatography | Hexane or hexane/ethyl acetate eluents | |

| Yield Range | 51% to 86% | 51–86% | Yield depends on substrate and exact conditions |

This method has been reported with yields ranging from 51% to 86%, depending on the substrate and precise experimental conditions. For example, a lithiation of 4-bromo-1-cyclobutylpyrazole followed by borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane gave an 81% isolated yield of the boronate ester intermediate.

Alternative Methods and Related Boronate Esters

Other boronate esters such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are commonly used as borylating agents in these reactions. The preparation of related boronate esters often follows similar lithiation-borylation sequences with various aryl or alkyl halides, demonstrating the versatility of this approach.

Research Findings and Optimization Studies

- Temperature Control : Maintaining low temperatures during lithiation prevents side reactions and decomposition of organolithium intermediates, improving yield and purity.

- Reaction Time : Extended stirring times (up to 18 hours) at room temperature after borylation ensure complete conversion.

- Inert Atmosphere : Nitrogen or argon atmosphere is critical to prevent moisture or oxygen interference.

- Purification Techniques : Silica gel chromatography with non-polar solvents efficiently separates the desired product from impurities.

Summary Table of Representative Experimental Data

| Entry | Substrate | Base & Concentration | Temp (°C) Lithiation | Temp (°C) Borylation | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| 1 | 4-bromo-1-cyclobutylpyrazole | n-BuLi (2.5 M in hexane) | -78 | Room temp | 12 | 81 | Silica gel chromatography |

| 2 | 1-bromo-3-(trifluoromethyl)benzene | n-BuLi (2.5 M in hexane) | -78 | Room temp | 12 | 86 | Silica gel chromatography |

| 3 | tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine | n-BuLi (1.6 M in hexane) | -70 | Room temp | 3 | 51 | Crystallization from n-heptane |

| 4 | 4-bromodiphenyl ether | n-BuLi (2.5 M in hexane) | -78 to -40 | -40 | 18 | 72 | Silica gel chromatography |

Q & A

Q. What are the standard synthetic routes for preparing 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves a substitution reaction where a cyclobutyl group is introduced to the dioxaborolane core. A common method is the transesterification of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with a cyclobutyl halide or Grignard reagent. For example, analogous compounds like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are synthesized via nucleophilic substitution under inert conditions (argon atmosphere) using THF as a solvent and temperatures of 60–80°C . Characterization of intermediates via (δ ~30 ppm for boronate esters) ensures successful substitution .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm) and compared against commercial standards (e.g., ≥95% purity criteria in ). Structural confirmation relies on:

Q. What safety precautions are necessary when handling this boronic ester?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods due to potential release of volatile boron byproducts.

- Storage: Under nitrogen at 2–8°C to prevent hydrolysis .

- Waste Disposal: Collect in designated boron-containing waste containers for professional treatment .

Advanced Research Questions

Q. How do steric effects of the cyclobutyl group influence cross-coupling reaction efficiency?

The cyclobutyl group introduces steric hindrance, which can slow transmetallation steps in Suzuki-Miyaura couplings. Comparative studies with less hindered analogs (e.g., phenyl-substituted dioxaborolanes) show reduced yields (~40–60% vs. 70–90%) when bulky substituents are present . Kinetic studies using reveal prolonged induction periods due to slower boronate activation . Mitigation strategies include:

Q. What strategies mitigate protodeboronation in this compound during Suzuki-Miyaura couplings?

Protodeboronation is a key side reaction, especially under acidic or aqueous conditions. Effective strategies include:

- pH Control: Maintain neutral to slightly basic conditions (pH 7–9) using phosphate or carbonate buffers.

- Solvent Optimization: Replace water with mixed solvents (e.g., DME/HO 4:1) to reduce hydrolysis .

- Additives: Add stoichiometric silver oxide (AgO) to sequester halides that accelerate deboronation .

Q. Can computational models predict the reactivity of this boronate in novel reaction systems?

Yes. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states for cross-coupling reactions. For example, ICReDD’s workflow combines quantum chemical reaction path searches with machine learning to optimize experimental conditions. Computational studies on analogous compounds (e.g., 2-cyanophenyl derivatives) accurately predict regioselectivity in arylations, reducing trial-and-error experimentation by ~50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.